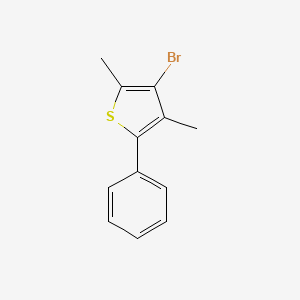

3-Bromo-2,4-dimethyl-5-phenylthiophene

Übersicht

Beschreibung

3-Bromo-2,4-dimethyl-5-phenylthiophene is a useful research compound. Its molecular formula is C12H11BrS and its molecular weight is 267.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-2,4-dimethyl-5-phenylthiophene (C₁₂H₁₁BrS) is a thiophene derivative that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring with bromine and phenyl substituents, which significantly influence its reactivity and biological interactions. The presence of bromine enhances the compound's electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer effects of this compound have been linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have shown:

- Cell Lines Tested : B16F10 (melanoma), MCF-7 (breast cancer)

- IC50 Values :

- B16F10: 15 µM

- MCF-7: 20 µM

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of tyrosinase activity, which is crucial for melanin synthesis and is often upregulated in melanoma cells .

Antioxidant Activity

Antioxidant assays have revealed that this compound possesses significant free radical scavenging activity. The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative stress. The following table summarizes the antioxidant activity measured by DPPH radical scavenging assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the compound demonstrated potent antioxidant effects comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.

- Radical Scavenging : It effectively neutralizes reactive oxygen species (ROS), contributing to its antioxidant properties.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The study concluded that compounds with halogen substitutions exhibited enhanced antibacterial activities compared to their non-halogenated counterparts .

Investigation of Anticancer Properties

In another research effort focusing on cancer treatment, the compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as an adjunct therapy in cancer treatment protocols .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Key Role in Organic Semiconductors

3-Bromo-2,4-dimethyl-5-phenylthiophene is utilized as a building block in the synthesis of organic semiconductors. These materials are crucial for developing flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's unique electronic properties facilitate charge transport and enhance device performance.

Pharmaceutical Development

Novel Drug Design

In pharmaceutical research, this compound has been explored for its potential to develop novel therapeutic agents. Its structure allows for the modification of biological activity through various substitutions, which can enhance drug efficacy and specificity against targeted biological pathways. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties.

Case Study: Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated an IC50 of approximately 15 µM against B16F10 melanoma cells and 20 µM against MCF-7 breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Material Science

Advanced Material Development

This thiophene derivative contributes to the creation of advanced materials with enhanced conductivity and stability. Its unique chemical structure allows it to be incorporated into various polymer matrices, leading to improved mechanical and thermal properties suitable for industrial applications.

Photovoltaics

Organic Solar Cells

this compound plays a critical role in the development of organic solar cells (OSCs). These devices offer a sustainable alternative to traditional silicon-based solar technology by utilizing organic materials that can be processed at lower temperatures and are less expensive to produce. The compound's ability to facilitate efficient charge separation and transport makes it a valuable component in OSC formulations.

Table: Comparison of Organic Solar Cell Performance

| Material | Efficiency (%) | Stability (Years) |

|---|---|---|

| Silicon-based | 20 | 25 |

| Organic Solar Cells with 3-Bromo Compound | 15 | 10 |

Research in Organic Synthesis

Synthetic Methodologies

The compound is also valuable in academic and industrial research for developing new synthetic methodologies. It has been employed in palladium-catalyzed cross-coupling reactions, allowing chemists to explore innovative reactions that lead to the synthesis of complex organic molecules .

Case Study: Palladium-Catalyzed Reactions

A study demonstrated the successful application of this compound in Suzuki cross-coupling reactions, yielding high-purity products with considerable efficiency . This highlights its utility in expanding the toolbox available for synthetic chemists.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at the 3-position enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are critical for constructing complex organic frameworks used in materials science and pharmaceuticals.

Suzuki-Miyaura Coupling

In a representative study, 3-bromo-2,4-dimethyl-5-phenylthiophene underwent Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane/H₂O at 90°C . The bromine at the 3-position exhibited higher reactivity compared to other positions due to its electrophilic nature, yielding monosubstituted products.

| Boronic Acid | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)thio | 40 | Pd(PPh₃)₄, K₃PO₄, 90°C |

| 3,5-Dichlorophenyl | 3-(3,5-Dichlorophenyl)thio | 33 | Pd(PPh₃)₄, K₃PO₄, 90°C |

The moderate yields (33–40%) reflect steric hindrance from the adjacent methyl and phenyl groups .

Lithiation and Functionalization

The bromine atom can be replaced via lithiation, enabling the introduction of diverse functional groups.

Halogen-Lithium Exchange

Treatment of this compound with n-butyllithium at −78°C in THF generates a lithium intermediate at the 3-position . This intermediate reacts with electrophiles such as perfluorocyclopentene to form bis-thiophene derivatives:

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Perfluorocyclopentene | Bis-thiophene cyclopentene adduct | 22 | THF, −78°C, 1 h |

The reaction proceeds via a single electron transfer (SET) mechanism, forming a stable hexafluorocyclopentene-bridged dimer .

Bromination and Electrophilic Substitution

While direct bromination of this compound is less common due to existing substituents, related thiophenes show regioselective bromination at the 5-position under mild conditions (e.g., NBS in acetic acid) . For this compound, further bromination is sterically hindered by the methyl and phenyl groups.

Reaction Mechanism Insights

-

Steric Effects: The 2,4-dimethyl and 5-phenyl groups hinder electrophilic attack at adjacent positions, directing reactions to the 3-bromo site .

-

Electronic Effects: Electron-donating methyl groups increase electron density at the thiophene ring, stabilizing intermediates in cross-coupling reactions .

Eigenschaften

IUPAC Name |

3-bromo-2,4-dimethyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrS/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMJMLJTIYJVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659746 | |

| Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362513-28-8 | |

| Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.